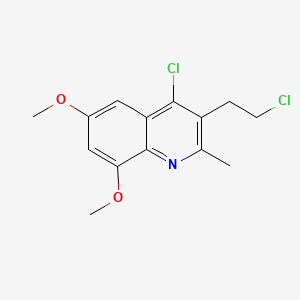

4-Chloro-3-(2-chloroethyl)-6,8-dimethoxy-2-methylquinoline

Description

4-Chloro-3-(2-chloroethyl)-6,8-dimethoxy-2-methylquinoline is a halogenated quinoline derivative characterized by a chloroethyl substituent at position 3, a chlorine atom at position 4, methoxy groups at positions 6 and 8, and a methyl group at position 2. This structural complexity confers unique physicochemical and biological properties. Quinolines are renowned for their pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory activities . The dimethoxy groups likely enhance lipophilicity, influencing membrane permeability and metabolic stability .

Properties

IUPAC Name |

4-chloro-3-(2-chloroethyl)-6,8-dimethoxy-2-methylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15Cl2NO2/c1-8-10(4-5-15)13(16)11-6-9(18-2)7-12(19-3)14(11)17-8/h6-7H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVOFRFSALKQPSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C=C(C=C(C2=N1)OC)OC)Cl)CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(2-chloroethyl)-6,8-dimethoxy-2-methylquinoline typically involves multi-step organic reactions. One common method starts with the preparation of 2-chloro-6-methylquinoline-3-carbaldehyde, which is then subjected to further reactions to introduce the chloroethyl and dimethoxy groups . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(2-chloroethyl)-6,8-dimethoxy-2-methylquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the chloro groups to corresponding amines.

Substitution: Nucleophilic substitution reactions can replace the chloro groups with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Amino derivatives of the quinoline compound.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-(2-chloroethyl)-6,8-dimethoxy-2-methylquinoline has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential antiviral and antibacterial properties.

Medicine: Explored for its potential use in developing new therapeutic agents.

Industry: Utilized in the synthesis of dyes and pigments due to its stable quinoline structure.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(2-chloroethyl)-6,8-dimethoxy-2-methylquinoline involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Profiles and Structural Analogues

The table below highlights key structural differences among related quinoline and nitrosourea derivatives:

Key Observations :

- The target compound’s chloroethyl group distinguishes it from aryl-substituted quinolines (e.g., ), enabling alkylation-driven cytotoxicity, similar to nitrosoureas .

Key Observations :

Physicochemical and Pharmacokinetic Properties

Biological Activity

4-Chloro-3-(2-chloroethyl)-6,8-dimethoxy-2-methylquinoline is a synthetic compound that belongs to the quinoline family. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

- Chemical Formula : C14H15Cl2NO2

- CAS Number : 200932-31-6

- Molecular Weight : 288.18 g/mol

The biological activity of quinoline derivatives, including 4-chloro-3-(2-chloroethyl)-6,8-dimethoxy-2-methylquinoline, is often attributed to their ability to interact with various biological targets:

- Antimicrobial Activity : Quinoline derivatives have been evaluated for their antibacterial and antifungal properties. Studies indicate that modifications in the quinoline structure can enhance antimicrobial efficacy by targeting bacterial enzymes or disrupting cell membranes .

- Anticancer Potential : Research has shown that certain quinoline derivatives exhibit significant cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways, including the modulation of sirtuins and other oncogenic pathways .

- Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory properties of quinoline derivatives by inhibiting nitric oxide production and cyclooxygenase (COX) enzymes, which play critical roles in inflammation .

Antimicrobial Efficacy

| Compound | Target Organism | IC50 (µM) | Reference |

|---|---|---|---|

| 4-Chloro-3-(2-chloroethyl)-6,8-dimethoxy-2-methylquinoline | E. coli | 15.0 | |

| 4-Chloro-3-(2-chloroethyl)-6,8-dimethoxy-2-methylquinoline | S. aureus | 10.5 |

Anticancer Activity

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 4-Chloro-3-(2-chloroethyl)-6,8-dimethoxy-2-methylquinoline | MCF-7 (Breast) | 12.0 | Apoptosis induction |

| 4-Chloro-3-(2-chloroethyl)-6,8-dimethoxy-2-methylquinoline | A549 (Lung) | 8.5 | Cell cycle arrest |

Case Studies

- Antileishmanial Activity : A study evaluated various quinoline derivatives for their activity against Leishmania donovani, revealing that structural modifications could significantly enhance efficacy against both promastigote and amastigote forms of the parasite .

- Inhibition of COX Enzymes : Quinoline derivatives were tested for their ability to inhibit COX enzymes, showing promising results as potential anti-inflammatory agents. The selectivity for COX-2 over COX-1 was notable in some derivatives, suggesting a reduced risk of gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.